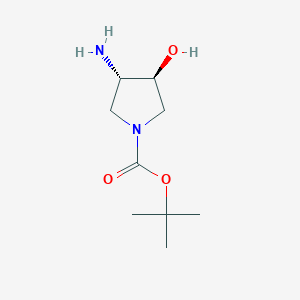

1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine

描述

trans-3-Amino-1-Boc-4-hydroxypyrrolidine: is a chemical compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol . It is also known by its IUPAC name, tert-butyl (3R,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate . This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-1-Boc-4-hydroxypyrrolidine typically involves the protection of the amino group and the hydroxyl group on the pyrrolidine ring.

Industrial Production Methods: Industrial production methods for trans-3-Amino-1-Boc-4-hydroxypyrrolidine often involve large-scale synthesis using similar protection and deprotection strategies. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time .

化学反应分析

Types of Reactions:

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Various protecting groups, acidic or basic catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines .

科学研究应用

Medicinal Chemistry

Pharmacological Potential

1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine serves as a crucial intermediate in the synthesis of biologically active compounds. Its derivatives have been investigated for their potential as inhibitors of beta-secretase 1 (BACE1), an enzyme linked to Alzheimer's disease. Studies have shown that certain derivatives exhibit low nanomolar inhibitory activity against BACE1, indicating their promise as therapeutic agents for neurodegenerative disorders.

Synthetic Pathways

The compound's synthesis typically involves multi-step organic reactions that allow for the generation of pure enantiomers necessary for biological evaluation. This synthetic versatility makes it an attractive scaffold for developing new pharmacological agents.

Drug Development

Targeted Therapeutics

The compound is integral in the development of targeted therapeutics aimed at specific biological pathways. Its ability to form hydrogen bonds and interact with various receptors enhances its utility in creating novel drugs . The unique stereochemistry of this compound contributes to its selective action, making it a valuable candidate in drug formulation.

Peptide Synthesis

Protective Group Usage

In peptide synthesis, this compound acts as a protective group that allows for selective reactions during the assembly of peptides. This application is crucial in enhancing the efficiency of peptide synthesis processes, thereby facilitating the development of peptide-based therapeutics .

Biotechnology Applications

Biologically Active Molecule Production

The compound plays a role in the engineering of proteins and enzymes, contributing to the production of biologically active molecules. This is particularly relevant in biotechnological applications where engineered proteins are required for therapeutic purposes or industrial processes .

Research in Neuroscience

Neurotransmitter System Studies

Research involving this compound has extended into neuroscience, particularly concerning neurotransmitter systems. Its derivatives are being explored for their potential effects on neurological disorders, providing insights into treatment options for conditions such as depression and anxiety .

Cosmetic Formulations

Skin Health Applications

The compound is also being investigated for its potential use in cosmetic formulations due to its amino acid properties, which may enhance skin health and hydration. This application highlights the versatility of this compound beyond traditional pharmaceutical contexts .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-Aminopyrrolidine | Pyrrolidine derivative | Lacks hydroxyl group; broader applications |

| 2-Aminopentane | Aliphatic amine | Simpler structure; less biological activity |

| (3R,4R)-4-Aminopyrrolidin-3-ol | Enantiomer | Similar functionality but different stereochemistry |

| This compound | Protected derivative | Useful for further synthetic modifications |

作用机制

The mechanism of action of trans-3-Amino-1-Boc-4-hydroxypyrrolidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or substrate , modulating the activity of enzymes involved in various biochemical pathways . The Boc group provides protection during chemical reactions, allowing for selective modification of the molecule .

相似化合物的比较

- trans-3-Amino-4-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester

- trans-3-Amino-1-Boc-4-hydroxypiperidine hydrochloride

Uniqueness: trans-3-Amino-1-Boc-4-hydroxypyrrolidine is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for versatile chemical modifications and applications in various fields of research .

生物活性

1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine is a chiral compound characterized by a pyrrolidine ring with specific stereochemistry at the 3 and 4 positions. The presence of a Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, making it a valuable intermediate in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H18N2O3, with a molecular weight of approximately 186.25 g/mol. The compound's structure allows for various chemical modifications that can enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H18N2O3 |

| Molecular Weight | 186.25 g/mol |

| Stereochemistry | (3S,4S) |

| Functional Groups | Amine, Hydroxyl, Boc |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of enzymes involved in neurodegenerative diseases.

Enzyme Inhibition

One of the most notable activities is its role as an inhibitor of beta-secretase 1 (BACE1), an enzyme implicated in the pathology of Alzheimer's disease. Studies show that derivatives of this compound demonstrate low nanomolar inhibitory activity against BACE1, suggesting potential as therapeutic agents for neurodegenerative disorders.

Key Findings:

- Inhibition of BACE1: Selective inhibition over related enzymes like BACE2 and cathepsin D has been reported, highlighting its specificity in targeting Alzheimer's disease mechanisms.

- Mechanism of Action: The compound's ability to form hydrogen bonds due to its hydroxyl group contributes to its interaction with the active site of BACE1, enhancing its inhibitory potency.

Case Studies

Several studies have provided insights into the biological activity of this compound:

-

Neuropharmacological Applications:

- A study demonstrated that the compound modulates neurotransmitter systems, potentially influencing mood regulation and cognitive function.

- Its derivatives have been evaluated for their ability to cross the blood-brain barrier, which is crucial for central nervous system (CNS) therapeutics.

- Synthetic Applications:

Research Findings

Recent research highlights the versatility and potential applications of this compound:

- Selectivity Profiles: The compound has been shown to selectively inhibit BACE1 without significantly affecting other related enzymes, which is critical for minimizing side effects in therapeutic applications .

- Pharmacokinetics: Studies suggest favorable pharmacokinetic properties, including good solubility and stability in physiological conditions .

属性

IUPAC Name |

tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZOQDNRVPHFOO-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。